N-(3-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the reaction of 3-fluorobenzyl chloride with 2-(4-methoxyphenyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenethylamines with different functional groups.
Scientific Research Applications
N-(3-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is thought to affect the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
- N-(3-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
- N-(3-methylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Uniqueness
N-(3-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14;/h2-8,11,18H,9-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGYEYZABRLLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-29-7 | |
Record name | Benzeneethanamine, N-[(3-fluorophenyl)methyl]-4-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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